4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine
Overview
Description
4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine is a useful research compound. Its molecular formula is C4H5F3N2O and its molecular weight is 154.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The specific targets of a compound depend on its structure and functional groups. The trifluoromethyl group is often used in pharmaceuticals to enhance certain properties such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. For example, if a compound targets an enzyme involved in a specific metabolic pathway, it could affect the function of that pathway. The trifluoromethyl group can influence the compound’s interactions with its targets, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, which can affect a compound’s pharmacokinetics .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, pH, temperature, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine plays a crucial role in biochemical reactions, particularly in the modification of oligodeoxynucleotides (ODNs). The compound interacts with various enzymes and proteins, leading to changes in the deoxyribose conformation and local helical structure perturbation for ODN/RNA duplexes . These interactions slightly decrease the thermal stability of ODN/RNA duplexes and improve nuclease resistance . The compound’s trifluoromethyl group is known to enhance the stability and resistance of ODNs, making it a promising candidate for antisense-based therapeutics .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the thermal stability of ODN/RNA duplexes, leading to improved nuclease resistance . Additionally, it has been observed to induce oxidative stress and lipid peroxidation, which can lead to mitochondrial dysfunction and activation of apoptotic pathways . These effects highlight the compound’s potential in modulating cellular processes and its therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group plays a significant role in these interactions, enhancing the compound’s stability and resistance to enzymatic degradation . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, leading to changes in gene expression and cellular function . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits but also potential toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Understanding these dosage effects is crucial for determining the optimal therapeutic dosage and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s trifluoromethyl group plays a significant role in its metabolic stability and resistance to enzymatic degradation . Studies have shown that the compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
4-(trifluoromethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h2H,1H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHSJCLRNHUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.